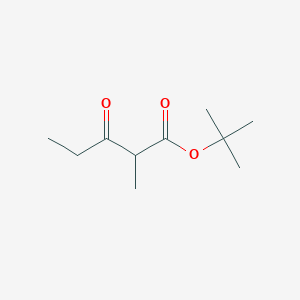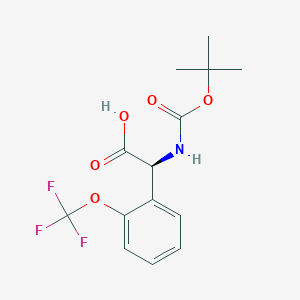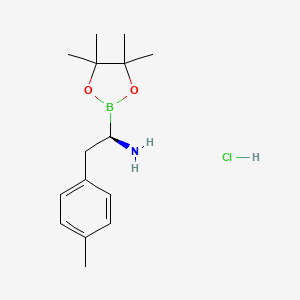
(R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is particularly valuable due to its ability to participate in various coupling reactions, making it a versatile building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate halogenated precursor under palladium-catalyzed conditions.
Introduction of the Amino Group:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the amino group, converting it to various derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, allowing for the substitution with various aryl or vinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Amino derivatives.
Substitution: Aryl or vinyl-substituted products.
Scientific Research Applications
Chemistry
In organic synthesis, ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride is used as a key intermediate in the construction of complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry
The compound is employed in the production of advanced materials, including polymers and electronic components, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride involves its ability to participate in coupling reactions, forming stable carbon-carbon and carbon-nitrogen bonds. The boronic ester moiety acts as a versatile functional group that can be transformed under various conditions, enabling the synthesis of a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenylethan-1-amine hydrochloride
- ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-methoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride offers unique reactivity due to the presence of the p-tolyl group, which can influence the electronic properties and steric hindrance of the molecule. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
Properties
Molecular Formula |
C15H25BClNO2 |
|---|---|
Molecular Weight |
297.6 g/mol |
IUPAC Name |
(1R)-2-(4-methylphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H24BNO2.ClH/c1-11-6-8-12(9-7-11)10-13(17)16-18-14(2,3)15(4,5)19-16;/h6-9,13H,10,17H2,1-5H3;1H/t13-;/m0./s1 |
InChI Key |
WICLMBHMSBYTSI-ZOWNYOTGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H](CC2=CC=C(C=C2)C)N.Cl |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=C(C=C2)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


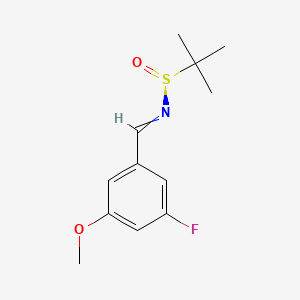

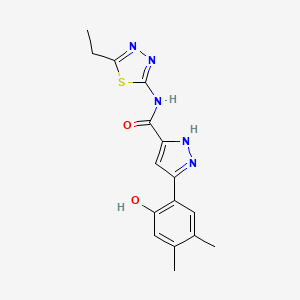
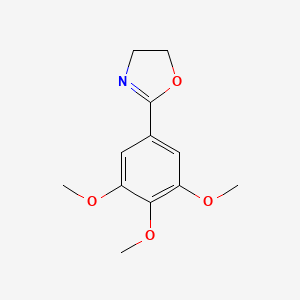
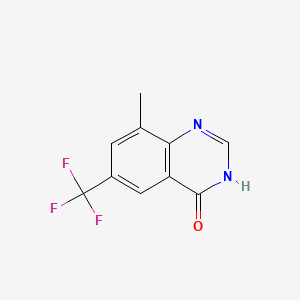
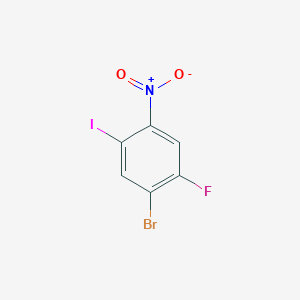
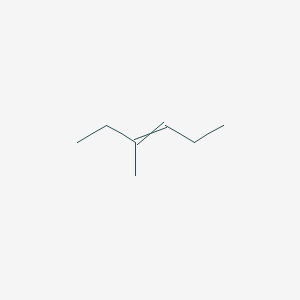
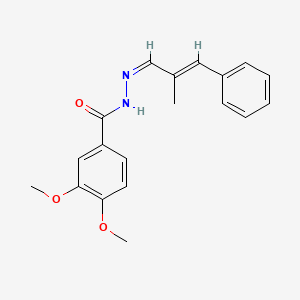

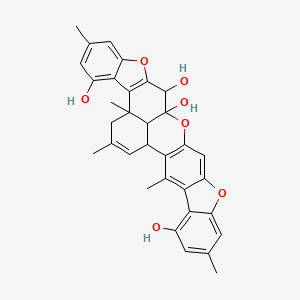

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083427.png)
